Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15732455
InChI: InChI=1S/C11H12ClNO4/c1-2-17-11(14)6-3-8-7-9(12)4-5-10(8)13(15)16/h4-5,7H,2-3,6H2,1H3
SMILES:
Molecular Formula: C11H12ClNO4
Molecular Weight: 257.67 g/mol

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

CAS No.:

Cat. No.: VC15732455

Molecular Formula: C11H12ClNO4

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate -

Specification

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
IUPAC Name ethyl 3-(5-chloro-2-nitrophenyl)propanoate
Standard InChI InChI=1S/C11H12ClNO4/c1-2-17-11(14)6-3-8-7-9(12)4-5-10(8)13(15)16/h4-5,7H,2-3,6H2,1H3
Standard InChI Key RQZRNRMOYBTYDY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Ethyl 3-(5-chloro-2-nitrophenyl)propanoate belongs to the class of aromatic esters characterized by a nitro group at the 2-position and a chlorine atom at the 5-position on the phenyl ring. The compound’s IUPAC name, ethyl 3-(5-chloro-2-nitrophenyl)propanoate, reflects its esterified propanoic acid chain and substituted aromatic system. Key structural identifiers include:

  • Canonical SMILES: CCOC(=O)CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]\text{CCOC(=O)CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]}

  • InChIKey: RQZRNRMOYBTYDY-UHFFFAOYSA-N

The nitro group’s electron-withdrawing nature and the chlorine atom’s steric and electronic effects influence the compound’s reactivity, particularly in electrophilic substitution and nucleophilic addition reactions.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC11H12ClNO4\text{C}_{11}\text{H}_{12}\text{ClNO}_4
Molecular Weight257.67 g/mol
CAS Number22316-45-6
DensityNot reported
Boiling PointNot reported
SolubilityLikely soluble in organic solvents

Note: Experimental data for density, boiling point, and solubility are unavailable in the reviewed sources.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of ethyl 3-(5-chloro-2-nitrophenyl)propanoate typically involves a multi-step process starting from 5-chloro-2-nitrodiphenylamine and ethyl malonyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: The amine group of 5-chloro-2-nitrodiphenylamine attacks the carbonyl carbon of ethyl malonyl chloride, forming a tetrahedral intermediate.

  • Elimination: The intermediate undergoes elimination of hydrogen chloride (HCl), yielding an amide intermediate.

  • Esterification: Further reaction steps esterify the intermediate to produce the final propanoate derivative.

This pathway highlights the compound’s role as a scaffold for introducing functional groups in medicinal chemistry.

Industrial-Scale Production

In industrial settings, large-scale synthesis employs batch reactors under controlled conditions. Key steps include:

  • Mixing Reactants: 5-chloro-2-nitrodiphenylamine and ethyl malonyl chloride are combined in a polar aprotic solvent (e.g., dichloromethane).

  • Catalysis: Acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) accelerate the reaction.

  • Purification: The crude product is purified via fractional distillation or recrystallization to achieve >95% purity .

Applications in Pharmaceutical and Organic Chemistry

Organic Synthesis

The compound’s versatility extends to:

  • Cross-Coupling Reactions: Participation in Suzuki-Miyaura couplings to form biaryl structures.

  • Heterocycle Formation: Serving as a precursor for indoles and quinolones via cyclization reactions.

Comparative Analysis with Related Compounds

Table 2: Structural Analogues and Their Applications

Compound NameKey DifferencesApplications
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetateHydrazone functional groupDye synthesis
Ethyl N-(4-chloro-2-nitrophenyl)carbamateCarbamate linkagePesticide intermediates

Ethyl 3-(5-chloro-2-nitrophenyl)propanoate distinguishes itself through its balanced hydrophobicity and capacity for sequential functional group transformations.

Future Directions and Research Gaps

Despite its utility, several areas require further investigation:

  • Toxicological Profile: Acute and chronic toxicity studies are needed to assess occupational exposure risks.

  • Catalytic Applications: Exploring its role in asymmetric catalysis or photoredox reactions.

  • Drug Development: Optimizing synthetic routes to enhance yield and scalability for antiviral drug production .

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